Boc-ala-pro-OH
Description
BenchChem offers high-quality Boc-ala-pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-ala-pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDXUIYIUGQGO-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474543 | |
| Record name | BOC-ALA-PRO-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33300-72-0 | |
| Record name | BOC-ALA-PRO-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Boc-ala-pro-OH molecular weight and formula
An In-Depth Technical Guide to Boc-L-Alanyl-L-Proline (Boc-Ala-Pro-OH) for Researchers and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-alanyl-L-proline, commonly abbreviated as Boc-Ala-Pro-OH, is a dipeptide derivative of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring an N-terminal tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of complex peptides. The Boc group provides stability and prevents unwanted side reactions at the amino group during peptide synthesis.[1][] This guide offers a comprehensive overview of the molecular characteristics, synthesis, and applications of Boc-Ala-Pro-OH, providing researchers and scientists with the necessary technical information for its effective utilization.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Ala-Pro-OH is presented in the table below.
| Property | Value |
| Molecular Formula | C13H22N2O5[1] |
| Molecular Weight | 286.33 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Melting Point | 148 - 155 °C[1] |
| Optical Rotation | [a]D20 = -73 ± 2º (c=1% in DMF)[1] |
| Purity | ≥ 98% (HPLC)[1] |
| CAS Number | 33300-72-0[1] |
| Storage Conditions | 0 - 8 °C[1] |
Chemical Structure and Stereochemistry
Boc-Ala-Pro-OH is a dipeptide composed of L-alanine and L-proline. The N-terminus of the alanine residue is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is a free carboxylic acid. The proline residue introduces a unique conformational rigidity to the peptide backbone.
Caption: Chemical structure of Boc-L-Alanyl-L-Proline (Boc-Ala-Pro-OH).
Core Applications in Research and Drug Development
Boc-Ala-Pro-OH serves as a crucial intermediate in the synthesis of bioactive peptides for therapeutic applications.[1] The presence of the Boc protecting group allows for its use in a stepwise manner in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The unique structural properties of the alanine-proline sequence can influence the secondary structure of peptides, which is often critical for their biological activity.
Key application areas include:
-
Peptide Synthesis: As a dipeptide building block, it streamlines the synthesis of longer peptide chains, improving efficiency and yield.[1]
-
Pharmaceutical Research: It is utilized in the creation of novel drug candidates, particularly in the development of peptide hormones and antibiotics.[1]
-
Biotechnology: Boc-Ala-Pro-OH is employed in the production of biologically active compounds, contributing to the development of targeted therapies.[1]
Synthesis of Boc-Ala-Pro-OH
The synthesis of Boc-Ala-Pro-OH can be achieved through a mixed anhydride procedure followed by deprotection.[3]
Experimental Protocol:
-
Preparation of Boc-Ala-Pro-OBzl:
-
Dissolve Boc-Ala-OH (10 g, 52.8 mmol) in 50 ml of THF at -20°C.
-
Add N-methylmorpholine (5.8 ml, 52.8 mmol) and isobutyl chloroformate (6.8 ml, 52.8 mmol) and stir for 5 minutes.
-
In a separate flask, dissolve H-Pro-OBzl·HCl (12.8 g, 52.8 mmol) in 50 ml of cold chloroform and add N-methylmorpholine (5.8 ml).
-
Add the mixed anhydride solution to the H-Pro-OBzl solution and stir for 1 hour at -20°C, followed by 2 hours at room temperature.
-
Filter the reaction mixture and evaporate the filtrate.
-
Dissolve the residue in ethyl acetate and wash sequentially with 0.2N hydrochloric acid, 5% aqueous NaHCO3, and saturated aqueous NaCl.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate to yield Boc-Ala-Pro-OBzl as an oil.
-
-
Deprotection to Yield Boc-Ala-Pro-OH:
-
Dissolve the Boc-Ala-Pro-OBzl oil (35 g, 92.8 mmol) in 200 ml of methanol.
-
Add 0.5 g of 10% Pd/C catalyst.
-
Hydrogenate the mixture for 1 hour.
-
Remove the catalyst by filtration and evaporate the solvent.
-
Crystallize the residue from ethyl acetate to yield Boc-Ala-Pro-OH.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-Ala-Pro-OH into a growing peptide chain on a solid support is a common application. The following is a generalized protocol for Boc-SPPS.
Sources
The Strategic Shield: A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of peptide synthesis. As the inaugural α-amino protecting group successfully employed in R. Bruce Merrifield's revolutionary solid-phase peptide synthesis (SPPS), it laid the groundwork for the automated synthesis of peptides, a technology that has profoundly impacted biochemistry, pharmacology, and medicine.[1][2][3] This technical guide provides a comprehensive exploration of the Boc group's role, detailing its chemical principles, strategic applications, and the technical nuances required for its successful implementation. We will delve into the mechanisms of protection and deprotection, provide detailed experimental protocols, and offer a comparative analysis with the now more prevalent Fmoc strategy, equipping researchers with the knowledge to strategically leverage Boc chemistry for the synthesis of complex and challenging peptide sequences.
Introduction: The Genesis of a Revolution
The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 was a paradigm shift in synthetic chemistry, earning him the Nobel Prize in Chemistry in 1984.[2][][5] This innovation hinged on the concept of anchoring the C-terminal amino acid to an insoluble resin, allowing for the sequential addition of amino acids with simplified purification at each step.[2] Central to the success of this strategy was the development of a suitable temporary protecting group for the α-amino function of the incoming amino acids. The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, proved to be the ideal candidate.[6] Its acid-labile nature, coupled with the relative stability of the benzyl-based side-chain protecting groups to the conditions of Boc removal, formed the basis of the first widely adopted SPPS methodology, often referred to as the Boc/Bzl strategy.[7][8]
The Chemistry of the Boc Group: A Tale of Two Labile Bonds
The utility of the Boc group lies in its ability to be selectively introduced and removed under specific conditions, a principle known as orthogonality.[7][9][10] While the Boc/Bzl strategy is not strictly orthogonal, as both protecting groups are removed by acid, it relies on a significant difference in acid lability.[7][11]
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is a straightforward nucleophilic acyl substitution reaction.[12] The most common reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[9][13][14] The reaction is typically carried out in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base like sodium hydroxide or triethylamine.[13][14] The base serves to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride.[13]
Mechanism of Boc Protection:
The reaction proceeds via the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate leaving group, which subsequently decomposes to the stable products, carbon dioxide and tert-butanol.[9]
Experimental Protocol: Boc Protection of L-Alanine [13]
-
Dissolution: Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of (Boc)₂O: Add (Boc)₂O (1.1 equivalents) to the solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.
-
Extract the product into ethyl acetate (3 times).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield Boc-L-Alanine.
-
Boc Deprotection: The Critical Step in SPPS
The selective removal of the Boc group is the cornerstone of the Boc-SPPS cycle. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[6][11][13] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[13] The carbamic acid readily decarboxylates to liberate the free amine.[13]
Mechanism of Acid-Catalyzed Boc Deprotection:
The tert-butyl cation generated during deprotection is a highly reactive electrophile that can lead to side reactions, particularly the alkylation of nucleophilic amino acid side chains such as methionine, tryptophan, and cysteine.[15][16] To prevent these undesirable modifications, "scavengers" are added to the deprotection solution to trap the tert-butyl cations.[15] Common scavengers include dithiothreitol (DTT) or thioanisole.[15][16]
Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis [13]
-
Swelling: Swell the peptide-resin with an N-terminal Boc group in DCM for 20 minutes.
-
Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin with DCM (3 times) to remove excess TFA.
-
Neutralization: Neutralize the resin by washing with a solution of 5% diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each).[17]
-
Final Washing: Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid.[13][18]
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A simplified decision tree for selecting between Boc and Fmoc strategies.
Troubleshooting Common Side Reactions in Boc-SPPS
Despite its robustness, Boc-SPPS is not without its challenges. Awareness of potential side reactions is crucial for successful synthesis.
-
Alkylation of Side Chains: As mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic residues like Trp, Met, and Cys. Solution: The use of scavengers like DTE or thioanisole in the deprotection solution is essential. [15]* Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, particularly during the neutralization step. This can lead to chain termination or the formation of β-aspartyl peptides. Solution: In situ neutralization protocols, where neutralization and coupling occur simultaneously, can minimize this side reaction. [6][19]* Pyroglutamate Formation: N-terminal glutamine residues can cyclize to form pyroglutamic acid, especially in the presence of residual acid. Solution: Careful and thorough neutralization after deprotection is critical.
-
Incomplete Cleavage: Incomplete removal of side-chain protecting groups or cleavage from the resin can occur with difficult sequences. Solution: Optimization of the HF cleavage conditions, including reaction time and scavenger cocktail, may be necessary. [20]
Conclusion: The Enduring Legacy of the Boc Group
While the milder and more automated-friendly Fmoc strategy has become the workhorse for routine peptide synthesis, the Boc protecting group remains an indispensable tool in the peptide chemist's arsenal. [11][21]Its distinct advantages in mitigating aggregation for long and difficult sequences, its compatibility with base-sensitive functionalities, and its well-established protocols ensure its continued relevance in both academic research and industrial-scale drug manufacturing. [][23][24]A thorough understanding of the chemistry, workflow, and safety considerations associated with the Boc strategy is paramount for its successful application in the synthesis of complex and therapeutically important peptides.
References
- Merrifield, R. B. (2008). Bruce Merrifield and solid-phase peptide synthesis: A historical assessment. Biopolymers, 90(3), 175-184.
-
Anaspec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143–155.
-
Wikipedia. (2023, December 1). Peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- D'Souza, C., & Payne, R. J. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356–365.
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
- Mitchell, A. R. (2008). Invited Review: Bruce Merrifield and solid-phase peptide synthesis: A historical assessment. Peptide Science, 90(3), 175-184.
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. Retrieved from [Link]
- Manning, M. (2007). Impact of the Merrifield solid phase method on the design and synthesis of selective agonists and antagonists of oxytocin and vasopressin: a historical perspective. Biopolymers, 88(2), 231-248.
-
The University of Queensland. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Fields, G. B. (2011). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, 67(1), 18.2.1-18.2.22.
-
ResearchGate. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
- Boullanger, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(2), 145-152.
-
Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Springer Nature Experiments. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
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- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. chempep.com [chempep.com]
- 7. biosynth.com [biosynth.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
Application Note & Protocol: Final Peptide Cleavage from Resin in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Moment of Truth in Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using tert-Butyloxycarbonyl (Boc) chemistry remains a cornerstone for producing complex peptides, particularly those challenging to synthesize via Fmoc-based strategies.[1][2] The Boc/Benzyl (Bzl) protection scheme is valued for its reliability in synthesizing long sequences and its orthogonal properties, which are beneficial for creating specialized structures like C-terminal thioesters.[1][2]
The culmination of the entire synthesis process is the final cleavage step. This is a critical juncture where the completed peptide is simultaneously liberated from its solid support and stripped of its side-chain protecting groups.[3][4] This process is almost exclusively achieved through strong acidolysis, a robust but aggressive method that demands a thorough understanding of the underlying chemistry, careful selection of reagents, and stringent adherence to safety protocols to ensure high yield and purity of the final product.[5][6] This guide provides a detailed examination of the mechanisms, reagents, and protocols for successful final cleavage in Boc-SPPS.
The Chemistry of Cleavage: An SN1 Mechanism
The final cleavage in Boc-SPPS is a classic example of an SN1 (unimolecular nucleophilic substitution) reaction.[1] The process is driven by a very strong, non-oxidizing acid, historically and most effectively anhydrous Hydrogen Fluoride (HF).[1][4]
The key steps are:
-
Protonation: The strong acid protonates the oxygen atom of the ester linkage connecting the peptide's C-terminus to the resin (e.g., a Merrifield or PAM resin).
-
Formation of a Carbocation: This protonation turns the resin moiety into a good leaving group. The bond breaks, releasing the peptide with a free C-terminal carboxylic acid. Simultaneously, a stable, resin-bound carbocation (typically a benzyl cation) is formed.[1]
-
Side-Chain Deprotection: Concurrently, the acid cleaves the benzyl-based side-chain protecting groups (e.g., Arg(Tos), Asp(OBzl)) through a similar SN1 mechanism, generating additional reactive carbocations.
It is the generation of these highly reactive carbocations that poses the greatest threat to the integrity of the synthesized peptide.
The Critical Role of Scavengers
Without intervention, the newly formed carbocations will readily and indiscriminately attack any nucleophilic sites on the peptide.[3] Amino acids with electron-rich side chains are particularly vulnerable.[1]
-
Tryptophan (Trp): The indole ring can be alkylated by carbocations.[7]
-
Methionine (Met): The thioether can be S-alkylated, and it is also susceptible to oxidation to methionine sulfoxide.[8]
-
Tyrosine (Tyr): The activated phenol ring is a prime target for alkylation.[8]
-
Cysteine (Cys): The free thiol group can be alkylated.
To prevent these destructive side reactions, the cleavage reaction must be performed in the presence of scavengers . These are nucleophilic molecules added in excess to the cleavage cocktail to "trap" or "scavenge" the carbocations before they can modify the peptide.[1][7] The choice of scavenger is dictated by the amino acid composition of the peptide.
Caption: Cleavage workflow and the competitive pathways for reactive carbocations.
Cleavage Reagents and Scavenger Cocktails
While anhydrous HF is the gold standard, its extreme toxicity has led to the development of alternative strong acids.[9] The selection of the acid and the scavenger cocktail is critical for success.
| Reagent | Description | Advantages | Disadvantages |
| Anhydrous HF | The most common and effective reagent for Boc-SPPS cleavage.[1][4] | Highly effective, volatile (easy to remove), well-validated procedures.[1] | Extremely toxic and corrosive, requires specialized Teflon/Kel-F apparatus, extensive safety precautions are mandatory.[1][5] |
| TFMSA | Trifluoromethanesulfonic acid (triflic acid). A strong, non-volatile acid. | Can be used in standard glassware, effective alternative to HF. | Non-volatile (harder to remove), peptides are prone to salt association, requires careful work-up.[9] |
| TMSOTf | Trimethylsilyl trifluoromethanesulfonate. Used in a mixture with TFA.[10] | Effective for many peptides, can be used in standard glassware. | Can be less effective for certain protecting groups like Arg(Tos) without extended reaction times. |
Table 1: Common Cleavage Cocktails
The composition of the cleavage cocktail must be tailored to the peptide sequence.
| Sensitive Residue(s) | Problematic Side Reaction | Recommended Scavengers | Example Cocktail (High-HF) |
| Tyrosine (Tyr) | Ring alkylation by benzyl cations | Anisole, p-Cresol | HF:Anisole (9:1 v/v) |
| Tryptophan (Trp) | Indole alkylation, oxidation | Thioanisole, 1,2-ethanedithiol (EDT) | HF:Thioanisole (9:1 v/v) |
| Methionine (Met) | S-alkylation, sulfoxide formation | Thioanisole, Dimethyl sulfide (DMS) | HF:Thioanisole:DMS (8:1:1 v/v/v) |
| Cysteine (Cys) | Thiol alkylation | p-Cresol | HF:p-Cresol (9:1 v/v) |
| Arg(Tos), Trp(For) | Incomplete deprotection | Thioanisole, EDT (for Trp(For)) | "Low-High" HF or TFMSA procedures are often required.[5][10] |
Note: Some protecting groups, like His(Dnp) and Trp(For), must be removed before the final strong acid cleavage.[1][10]
Experimental Protocols
Caption: Standard procedural steps following the cleavage reaction.
Protocol 1: "High-HF" Cleavage (Standard Procedure)
This protocol requires a specialized HF apparatus (e.g., Kel-F or Teflon reaction vessels and vacuum line) and must be performed in a dedicated fume hood by trained personnel.[1][2]
A. Pre-Cleavage Preparation (2-3 hours)
-
Ensure the N-terminal Boc group has been removed with TFA.[1] This prevents t-butylation of sensitive residues.
-
Perform any necessary pre-cleavage deprotections (e.g., removal of His(Dnp) with thiophenol or Trp(For) with piperidine).[7]
-
Thoroughly wash the peptide-resin with Dichloromethane (DCM) and Methanol (MeOH) and dry under high vacuum for at least 4 hours, preferably overnight over P₂O₅ or KOH.[11] Moisture is detrimental to HF cleavage.[11]
-
Weigh the dry peptide-resin and place it into the HF-resistant reaction vessel. Add a Teflon-coated stir bar.
-
Add the appropriate scavenger cocktail (e.g., 1 mL of anisole per gram of resin). Swirl to mix.
B. HF Cleavage Procedure (2 hours)
-
Assemble the HF apparatus according to the manufacturer's instructions. Ensure the vacuum trap is filled with a neutralizing agent like calcium oxide (CaO).[1]
-
Cool the reaction vessel containing the resin to approximately -5 °C to 0 °C using a dry ice/solvent bath.
-
Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[7]
-
Once the HF is transferred, switch the cooling bath to an ice/water bath to maintain the reaction temperature at 0 °C.
-
Stir the mixture for 60 minutes at 0 °C.[7]
-
After the reaction is complete, remove the HF by vacuum, trapping it in the CaO trap. This process can take 30-60 minutes.
C. Work-up and Peptide Isolation (30-60 minutes)
-
Once all HF is removed, cautiously bring the apparatus to atmospheric pressure with dry nitrogen.
-
Disassemble the apparatus inside the fume hood. Add a small amount of cold diethyl ether to the reaction vessel to create a slurry of the resin and the precipitated peptide.
-
Transfer this slurry to a larger centrifuge tube. Use additional cold diethyl ether to rinse the vessel and ensure all product is transferred.
-
Centrifuge the tube to pellet the crude peptide.
-
Decant the ether, which contains the scavengers and cleaved protecting groups.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether, vortexing and centrifuging each time.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen, followed by drying in a vacuum desiccator. The peptide is now ready for purification, typically by RP-HPLC.[12]
Protocol 2: TFMSA-TFA Cleavage
This method can be performed in standard laboratory glassware in an efficient fume hood.
A. Pre-Cleavage Preparation
-
Dry the peptide-resin as described in Protocol 1, Section A.
-
Place the dried resin (e.g., 250 mg) in a round-bottom flask with a stir bar.
B. Cleavage Procedure (1.5 - 2 hours)
-
Add the scavenger cocktail. A common mixture is thioanisole and EDT (2:1 v/v), adding approximately 0.75 mL for 250 mg of resin.
-
Cool the flask in an ice bath (0-5 °C).
-
Add cold Trifluoroacetic Acid (TFA), typically 5 mL for 250 mg of resin, and stir for 5-10 minutes.
-
While stirring vigorously to dissipate heat, slowly add Trifluoromethanesulfonic acid (TFMSA) dropwise (e.g., 0.5 mL for 250 mg resin).
-
Remove the ice bath and allow the reaction to stir at room temperature. Reaction time depends on the resin; MBHA resins may require 90-120 minutes for complete cleavage.[9]
C. Work-up and Peptide Isolation
-
After the reaction, filter the resin using a sintered glass funnel.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[10]
-
In a separate centrifuge tube, add a 10-fold volume of cold methyl t-butyl ether (MTBE) or diethyl ether.[10]
-
Slowly add the TFA filtrate dropwise into the cold ether while vortexing to precipitate the peptide.
-
If precipitation is slow, store the mixture at 4 °C overnight.[10]
-
Proceed with centrifugation, washing, and drying as described in Protocol 1, Section C.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete Cleavage: Resin-linker is too stable; insufficient reaction time/temperature. | Perform a small-scale trial cleavage and test the resin for remaining peptide using the Kaiser test.[12] Increase cleavage time or consider a stronger acid cocktail.[13] |
| Peptide is soluble in ether: Highly hydrophobic or very short peptides may not precipitate well. | Reduce the TFA volume under a nitrogen stream before adding ether to concentrate the peptide.[13] | |
| Extra Peaks in HPLC | Alkylation: Insufficient or incorrect scavengers used. | Re-evaluate the scavenger cocktail based on the amino acid sequence. Ensure scavengers are fresh. |
| Incomplete Deprotection: Some protecting groups (e.g., Arg(Tos)) are difficult to remove. | Increase cleavage time or temperature. Consider a "low-high" HF or TFMSA procedure.[5] | |
| Aspartimide Formation: Asp-containing sequences (especially -Asp-Gly- or -Asp-Ser-) are prone to this side reaction. | Cleave at a lower temperature (0 °C or below) to minimize this side reaction.[11] |
SAFETY FIRST: Handling Strong Acids
Anhydrous Hydrogen Fluoride (HF) is one of the most hazardous chemicals used in a standard laboratory setting. It is acutely toxic by all routes of exposure. [14][15]
-
Extreme Corrosivity: HF causes severe, deep, and slow-healing burns.[15] Pain may be delayed for hours, especially with lower concentrations, allowing for extensive tissue damage to occur before symptoms appear.[14][16]
-
Systemic Toxicity: Fluoride ions readily penetrate the skin and scavenge calcium and magnesium from the blood and tissues, which can lead to metabolic crisis and fatal cardiac arrhythmia.[17][18]
-
Required Precautions:
-
Training: Never work with HF alone or without specific, documented training.
-
Specialized Equipment: All work must be conducted in a dedicated, HF-rated fume hood using HF-resistant apparatus (Teflon, Kel-F). HF attacks glass and silica.[1][16]
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory: acid-resistant gloves (heavy nitrile or neoprene), a lab coat, an acid-resistant apron, and a full-face shield with chemical splash goggles.[16][17]
-
Antidote: An ample supply of Calcium Gluconate gel must be immediately accessible in the lab. All personnel must be trained in its application.[16][17]
-
-
TFMSA and TMSOTf: While not as systemically toxic as HF, these are still extremely strong, corrosive acids that can cause severe burns. Always handle them with appropriate PPE in a fume hood.
References
-
Muttenthaler, M., et al. (2021). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. In Peptide Synthesis (pp. 103-124). Humana, New York, NY. [Link: [Link]]
- AAPPTec. (n.d.). Cleaving peptides from Merrifield resin. Retrieved from a peptide synthesis resource website.
-
Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]
-
Jadhav, K. B., et al. (2021). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. University of Queensland eSpace. [Link: [Link]]
-
Muttenthaler, M., et al. (2021). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. University of Vienna u:cris Portal. [Link: [Link]]
-
Góngora-Benítez, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 975-985. [Link: [Link]]
- Muttenthaler, M. (2021). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. SpringerLink.
- Honeywell. (2007). Emergency Response Guidelines for Anhydrous hydrogen fluoride.
-
Kornath, A. J., et al. (2021). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link: [Link]]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from a peptide synthesis resource website.
-
Coin, I., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1785-1792. [Link: [Link]]
-
Fávaro, C. F., et al. (2006). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 17(5), 964-970. [Link: [Link]]
-
American Chemistry Council. (2022). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
-
Bofill, R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15185-15193. [Link: [Link]]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol - Preparing the Resin.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from a peptide synthesis resource website.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol - Removal of Groups.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. prod-edam.honeywell.com [prod-edam.honeywell.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. americanchemistry.com [americanchemistry.com]
Technical Support Center: Preventing Peptide Aggregation with Boc-Ala-Pro-OH
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the use of the protected dipeptide, Boc-Ala-Pro-OH, as a potential inhibitor of peptide aggregation. Our goal is to provide not just protocols, but the underlying scientific rationale and field-proven insights to help you navigate your experiments successfully.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind peptide aggregation and the hypothesized role of Boc-Ala-Pro-OH.
Q1: What is peptide aggregation and why is it a critical issue?
A: Peptide aggregation is a process where peptide monomers self-associate to form larger, often highly organized structures, such as oligomers and amyloid fibrils.[1][2] This is a significant concern in drug development as aggregated biotherapeutics can lose efficacy and, more critically, may elicit an immunogenic response.[1] In the context of neurodegenerative diseases like Alzheimer's, the aggregation of peptides such as amyloid-β is a central pathological event.[3] Therefore, finding effective strategies to prevent or reverse aggregation is of paramount importance.
Q2: What is the proposed scientific mechanism for Boc-Ala-Pro-OH as an aggregation inhibitor?
A: The inhibitory potential of Boc-Ala-Pro-OH is rooted in the unique structural properties of the L-proline residue. The aggregation of many peptides, particularly those forming amyloid fibrils, relies on the formation of extensive intermolecular hydrogen-bonded networks that stabilize a β-sheet conformation.[3][4]
Proline acts as a potent "β-sheet breaker" for two primary reasons:
-
Structural Rigidity: Proline's side chain is cyclized back onto its own backbone nitrogen, creating a rigid pyrrolidine ring. This severely restricts the backbone torsional angles (phi, ψ) to a range that is incompatible with the extended conformation required for a β-sheet.[5]
-
Hydrogen Bond Disruption: The cyclic structure means the amide nitrogen of proline lacks a hydrogen atom when it is part of a peptide bond. Consequently, it cannot act as a hydrogen bond donor, which is essential for stabilizing the β-sheet structure.[5][6]
We hypothesize that Boc-Ala-Pro-OH acts as a capping agent . It may bind to the growing ends of peptide aggregates (fibrils), but once incorporated, its proline residue prevents the next incoming monomer from docking and extending the β-sheet, thus terminating fibril elongation. The N-terminal tert-butoxycarbonyl (Boc) group adds steric bulk and hydrophobicity, which may influence its binding affinity and solubility characteristics.[7][]
Q3: Why use a small, protected dipeptide instead of free proline or a larger peptide?
A: Using a dipeptide like Boc-Ala-Pro-OH offers a strategic balance. While free proline can inhibit aggregation, it often requires very high, molar concentrations to be effective.[9][10] Larger peptide inhibitors can be more specific but are also more complex and costly to synthesize. Boc-Ala-Pro-OH provides a small, structurally defined molecule that is readily synthesized and incorporates the key β-breaking element (Proline) in a peptide context, potentially allowing for more specific interactions with the target peptide's backbone. The Boc group ensures the N-terminus is protected, preventing it from participating in unwanted side reactions and enhancing its stability.[]
Section 2: Experimental Design & Core Protocols
To validate the efficacy of Boc-Ala-Pro-OH for your specific peptide of interest, a multi-assay approach is essential. We recommend a combination of kinetic, morphological, and particle-sizing analyses.
Diagram: General Experimental Workflow
The following diagram outlines a robust workflow for testing a potential aggregation inhibitor.
Caption: A typical workflow for evaluating peptide aggregation inhibitors.
Protocol 1: Thioflavin T (ThT) Kinetic Fluorescence Assay
This assay is the gold standard for monitoring the kinetics of amyloid fibril formation in real-time.[11][12]
Materials:
-
Aggregation-prone peptide of interest
-
Boc-Ala-Pro-OH (inhibitor)
-
Thioflavin T (ThT) powder
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4, with 150 mM NaCl)
-
Anhydrous DMSO
-
Sterile, 0.2 µm syringe filters
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with excitation ~440-450 nm and emission ~480-490 nm capabilities.[13]
Methodology:
-
Prepare Peptide Stock: To ensure a monomeric starting state, dissolve your lyophilized peptide using a validated pre-treatment protocol (e.g., dissolving in HFIP followed by evaporation, then resuspending in a small volume of DMSO or NaOH before dilution into assay buffer).[13] Determine the final concentration accurately via UV absorbance at 280 nm or 205 nm.[14]
-
Prepare Inhibitor Stock: Dissolve Boc-Ala-Pro-OH in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare ThT Stock: Dissolve ThT powder in sterile water to make a 1 mM stock solution. Filter through a 0.2 µm syringe filter to remove particulates. Store this stock wrapped in foil at 4°C for up to a week.
-
Set up the Assay Plate: In triplicate for each condition, add components to the wells of the 96-well plate. A typical final volume is 100-200 µL.
-
Test Wells: Assay buffer, your peptide (e.g., final concentration 10-50 µM), ThT (e.g., final concentration 10-25 µM), and varying concentrations of Boc-Ala-Pro-OH (e.g., 0.5:1, 1:1, 2:1, 5:1 molar ratio to peptide).
-
Positive Control: Peptide + ThT in buffer (no inhibitor).
-
Negative Controls:
-
Buffer + ThT only (for baseline fluorescence).
-
Buffer + ThT + highest concentration of Boc-Ala-Pro-OH (to check for inhibitor-induced fluorescence).
-
-
-
Run the Kinetic Assay: Place the plate in the reader, pre-set to 37°C. Program the reader to take fluorescence measurements every 5-15 minutes for up to 72 hours. Include intermittent shaking (e.g., 30 seconds before each read) to promote aggregation and ensure reproducibility.[12]
Protocol 2: Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM provides direct visual confirmation of fibril formation and allows you to observe how an inhibitor affects aggregate morphology.[15]
Materials:
-
Aliquots from your ThT assay (at the final time point).
-
Copper TEM grids (400 mesh, carbon-coated).
-
2% (w/v) Uranyl Acetate solution (negative stain).
-
Ultrapure water.
-
Filter paper.
Methodology:
-
Sample Application: Place a 5 µL drop of your final-point reaction mixture onto the carbon-coated side of a TEM grid. Allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with the edge of a piece of filter paper. Immediately wash the grid by placing it sample-side-down onto a drop of ultrapure water for 30 seconds. Repeat this washing step once more.
-
Staining: Wick away the water. Immediately place the grid sample-side-down onto a 5 µL drop of 2% uranyl acetate. Stain for 30-60 seconds.
-
Final Dry: Wick away the excess stain solution thoroughly. Allow the grid to air-dry completely for at least 10 minutes before loading it into the TEM.
-
Imaging: Image the grid using the TEM, looking for the characteristic long, unbranched fibrils in your positive control and comparing their presence, length, and density in the inhibitor-treated samples.
Protocol 3: Dynamic Light Scattering (DLS) for Particle Sizing
DLS measures the size distribution of particles in solution, allowing you to distinguish between monomers, small oligomers, and large aggregates.[16][17]
Materials:
-
Aliquots from your aggregation assay at various time points (e.g., 0h, 12h, 24h).
-
Low-volume DLS cuvette.
-
DLS instrument.
Methodology:
-
Sample Preparation: Centrifuge your sample aliquots at a low speed (e.g., 2000 x g for 2 min) to remove any dust or very large, spurious particles.
-
Measurement: Carefully transfer the supernatant to a clean DLS cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Data Acquisition: Perform the measurement according to the instrument's software instructions. You will obtain an intensity-based distribution of hydrodynamic radii (Rh).
-
Analysis: At time zero, your monomeric peptide should show a single, narrow peak corresponding to a small Rh. As aggregation proceeds, you expect to see the appearance of larger species (oligomers, aggregates) as new peaks at larger Rh values or an increase in the average Rh and polydispersity index (PDI).[2] Effective inhibition by Boc-Ala-Pro-OH should result in a particle size distribution that remains closer to the monomeric state over time compared to the untreated control.
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. Here are solutions to common issues.
Q: My ThT fluorescence signal is decreasing over time, or the baseline is very high. A: This can be due to several factors:
-
Photobleaching: If you are measuring too frequently without a plate cover, the ThT dye can photobleach. Try reducing the measurement frequency.
-
Inhibitor Interference: Some compounds can quench ThT fluorescence or fluoresce themselves. Always run a control with the inhibitor and ThT alone to check for this artifact.[18]
-
Initial Drop: A slight initial drop in fluorescence can occur as the plate warms from room temperature to 37°C, which can affect the intrinsic fluorescence of ThT or its binding to the non-aggregated protein.[19] This is usually normal.
-
Detector Saturation: If your aggregation is very rapid and extensive, the signal can saturate the detector, leading to a spurious decrease.[20] Try reducing the peptide concentration or the detector gain setting.
Q: I'm not observing any inhibition with Boc-Ala-Pro-OH. What should I try next? A:
-
Concentration: The required inhibitor-to-peptide molar ratio is highly system-dependent. Perform a dose-response experiment with a wider range of Boc-Ala-Pro-OH concentrations (e.g., from 1:1 up to 50:1 or higher).
-
Solubility: Ensure that Boc-Ala-Pro-OH is fully soluble in your final assay buffer at the concentrations you are testing. The DMSO from the stock should not exceed 1-2% of the final volume. If you see precipitation, the effective concentration is lower than intended.
-
Mechanism Mismatch: Your peptide may aggregate through a pathway that is not sensitive to β-sheet capping (e.g., amorphous aggregation driven by non-specific hydrophobic collapse). Confirm the β-sheet nature of your aggregates with Circular Dichroism (CD) spectroscopy if possible.
-
Kinetics: Boc-Ala-Pro-OH may only be effective at inhibiting nucleation or elongation. If your peptide aggregates extremely rapidly, the inhibitor may not have time to act. Try initiating the reaction at a lower temperature or peptide concentration to slow down the kinetics.
Q: My DLS results are inconsistent and show very high polydispersity (PDI > 0.7). A:
-
Sample Quality: High PDI indicates a very wide range of particle sizes, which is common in uncontrolled aggregation. However, it can also be caused by dust or other contaminants. Always use filtered buffers and handle samples carefully.
-
Concentration Limits: DLS is very sensitive to large particles.[17] Even a tiny fraction of very large aggregates can dominate the signal, making it difficult to accurately measure the smaller species. Consider filtering your sample through a 100 kDa molecular weight cutoff filter before analysis if you are primarily interested in early-stage oligomerization.
-
Instrument Settings: Ensure you are using the correct viscosity value for your buffer and that the instrument settings are optimized for protein analysis.
Section 4: Data Interpretation & Visualization
Proposed Mechanism of Action Diagram
This diagram illustrates the hypothesized "capping" mechanism of Boc-Ala-Pro-OH.
Caption: Boc-Ala-Pro-OH capping a growing fibril end.
Presenting Quantitative Data
Summarize your ThT kinetic data in a table to clearly compare the effects of different inhibitor concentrations. The key parameters are the lag time (t_lag), which reflects the nucleation phase, and the maximum fluorescence intensity (F_max), which corresponds to the total amount of fibrils formed.
| Boc-Ala-Pro-OH Conc. (µM) | Molar Ratio (Inhibitor:Peptide) | Lag Time (hours) | Max Fluorescence (a.u.) | % Inhibition (relative to F_max) |
| 0 (Control) | 0:1 | 5.2 ± 0.4 | 85,400 ± 3,100 | 0% |
| 10 | 1:1 | 8.1 ± 0.6 | 62,100 ± 2,500 | 27% |
| 20 | 2:1 | 15.6 ± 1.1 | 31,500 ± 1,800 | 63% |
| 50 | 5:1 | > 48 (No growth) | 4,200 ± 500 | 95% |
% Inhibition is calculated as: [1 - (F_max_inhibitor / F_max_control)] * 100.
Section 5: References
-
Morimoto, A., et al. (2002). Aggregation and neurotoxicity of mutant amyloid β (Aβ) peptides with proline replacement: importance of turn formation at positions 22 and 23. Biochemical and Biophysical Research Communications, 295(2), 306–311.
-
Samuel, D., et al. (2000). Proline inhibits aggregation during protein refolding. Protein Science, 9(2), 344-352. Available at: [Link]
-
ResearchGate. (2017). Why is my Thioflavin T assay not working? Retrieved from [Link]
-
Shea, J. E., et al. (2020). Early-Stage Oligomerization of Prion-like Polypeptides Reveals the Molecular Mechanism of Amyloid-Disrupting Capacity by Proline Residues. The Journal of Physical Chemistry B, 124(30), 6513–6522.
-
Ignatova, Z., & Gierasch, L. M. (2006). The role of proline in the prevention of aggregation during protein folding in vitro. Proceedings of the National Academy of Sciences, 103(35), 13357-13361. Available at: [Link]
-
Dobson, C. M. (2003). Protein folding and misfolding. Nature, 426(6968), 884-890.
-
Samuel, D., Kumar, T. K. S., & Yu, C. (2000). Proline inhibits aggregation during protein folding. ResearchGate. Retrieved from [Link]
-
Deber, C. M., et al. (1996). Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment. Proceedings of the National Academy of Sciences, 93(13), 6676-6681. Available at: [Link]
-
Castelletto, V., et al. (2014). Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide. Soft Matter, 10(28), 5094-5104. Available at: [Link]
-
Rele, S., et al. (2013). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience, 4(3), 433-442. Available at: [Link]
-
Langel, Ü., et al. (2020). Characterization of Peptide–Oligonucleotide Complexes Using Electron Microscopy, Dynamic Light Scattering, and Protease Resistance Assay. In Cell-Penetrating Peptides (pp. 225-234). Springer US.
-
Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412.
-
Kahn, J. (n.d.). Why Proline Breaks Alpha Helix and Beta Sheet Structures. University of Maryland College Park Biochemistry. Retrieved from [Link]
-
Krotee, P., & Pervushin, K. (2018). Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. International Journal of Molecular Sciences, 19(6), 1759.
-
Gabrielson, J. P., & Weiss, W. F. (2015). Transmission electron microscopy as an orthogonal method to characterize protein aggregates. Journal of Pharmaceutical Sciences, 104(5), 1642-1649. Available at: [Link]
-
Necula, M., et al. (2007). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Journal of Alzheimer's Disease, 12(4), 323-339.
-
AZoM. (2014). Characterization of Protein Aggregate Composition using Light Scattering Techniques. Retrieved from [Link]
-
Wang, Y., et al. (2023). The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects. Frontiers in Chemistry, 11, 1149721.
-
Zhang, T., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Neuroscience, 12, 51.
-
Baine, M., et al. (2009). Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries. Journal of Peptide Science, 15(8), 507-513.
-
Falsone, S. F. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2933.
-
Offer, J., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications, 50(68), 9651-9654.
-
Jadhav, S. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Retrieved from [Link]
-
ResearchGate. (2022). Why is there an initial drop in fluorescence in my beta amyloid 1-42 in vitro aggregation thioflavin T assay? Retrieved from [Link]
-
Landau, M., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv.
-
ETW International. (n.d.). Boc-Gly-Pro-OH. Retrieved from [Link]
-
W. W. Wilson Lab. (2011). The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. Review of Scientific Instruments, 82(5), 055107.
-
Gestwicki, J. E., et al. (2004). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Journal of the American Chemical Society, 126(48), 15872-15880.
-
ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH. Retrieved from [Link]
Sources
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- 2. news-medical.net [news-medical.net]
- 3. sci-hub.box [sci-hub.box]
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- 5. Why Proline Breaks Alpha Helix and Beta Sheet Structures, J. Kahn UMCP [biochem.umd.edu]
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- 20. researchgate.net [researchgate.net]
Dealing with steric hindrance in dipeptide coupling
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered dipeptide couplings. Our goal is to provide not just solutions, but a foundational understanding of the principles governing these difficult reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge of Steric Hindrance
In peptide synthesis, the formation of an amide bond is the fundamental reaction. This process involves the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack from the amino group of another.[1][2] However, when one or both amino acids possess bulky side chains (e.g., Val, Ile, Thr), are α,α-disubstituted (e.g., Aib), or feature N-alkylation (e.g., N-Me-Ala), a significant kinetic barrier arises.[1][3][4] This phenomenon, known as steric hindrance, physically obstructs the ideal orientation for bond formation, leading to sluggish or incomplete reactions, low yields, and an increased risk of epimerization.[1][4] The polymeric support in solid-phase peptide synthesis (SPPS) can further exacerbate these hindering effects.[5][6] This guide provides a systematic approach to overcoming these synthetic bottlenecks.
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol failed for a dipeptide with a bulky amino acid. What is the primary cause?
The most common reason for failure is that standard coupling reagents, such as carbodiimides (DCC, DIC), are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[7] The bulky nature of the amino acid side chains physically shields the reactive centers, slowing down the reaction rate to a point where the desired bond does not form efficiently.[1][7] This is particularly pronounced with α,α-disubstituted and N-methylated amino acids.[3][4]
Q2: Which coupling reagents are recommended for sterically hindered amino acids?
For hindered couplings, it is essential to switch to more powerful in-situ activating reagents.[7] Onium salts (aminium/uronium or phosphonium) are significantly more effective because they convert the protected amino acid into a highly reactive ester intermediate.[7]
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are considered among the most powerful reagents for overcoming steric hindrance.[2][8] HATU, in particular, is often cited as a gold standard for difficult couplings.[1][9]
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective and are sometimes preferred in situations where minimizing racemization is critical.[8]
-
Acyl Fluoride Formers: In extremely challenging cases, such as coupling two α,α-disubstituted residues, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a successful strategy.[2][7]
Q3: How can I minimize racemization during a difficult coupling?
Racemization is a critical side reaction where the chiral center of the amino acid inverts.[4] Several strategies can minimize this:
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is highly effective at suppressing racemization by forming active esters that are less prone to this side reaction.[8] These are generally more effective than 1-hydroxybenzotriazole (HOBt).[8]
-
Choose the Right Base: A weaker, less hindered base like N-methylmorpholine (NMM) or collidine can sometimes reduce racemization compared to a stronger base like N,N-diisopropylethylamine (DIPEA).[8]
-
Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[8]
Q4: What is "double coupling" and when is it necessary?
Double coupling is the straightforward but highly effective technique of repeating a coupling step with a fresh portion of activated amino acid and reagents.[9] It is strongly recommended for any coupling that is known to be difficult, such as those involving hindered residues or coupling to a proline, to drive the reaction to completion.[9][10]
Q5: What is "capping" and how does it simplify my workflow?
Capping is the process of permanently blocking any unreacted N-terminal amines after an incomplete coupling step, typically using a highly reactive agent like acetic anhydride.[9][11] This prevents these unreacted chains from participating in subsequent elongation steps. The result is that the primary impurity is a short, capped peptide (a truncation sequence) rather than a hard-to-separate deletion sequence (missing one amino acid internally).[9][12] This significantly simplifies the final purification process.
Troubleshooting Guide: From Diagnosis to Solution
When a coupling reaction yields a poor result, a systematic approach is key to identifying and solving the problem.
Issue 1: Low or No Coupling Yield
This is the most frequent problem when dealing with steric hindrance.
| Possible Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Switch to a more powerful onium salt reagent such as HATU, HCTU, or COMU.[7][8] These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimides.[1] For extreme cases like Aib-Aib linkages, consider acyl fluoride-forming reagents like TFFH.[2][7] |
| Insufficient Reaction Time or Temperature | 1. Increase Reaction Time: Steric hindrance dramatically slows reaction kinetics.[1][7] Extend the coupling time significantly, for example, from 1-2 hours to overnight.[7] 2. Increase Temperature: Gentle heating or, more effectively, the use of microwave-assisted peptide synthesis (MAPS) can provide the necessary activation energy to drive the reaction forward.[8][13] Microwave irradiation is particularly effective at increasing reaction rates for difficult couplings.[9] |
| Inadequate Solvation or Peptide Aggregation | 1. Optimize Solvent System: Poor solvation of the growing peptide chain can hinder reagent access.[7][14] Switching from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) or using a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[7][14] 2. Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[14][15] |
| Use of Pseudoproline Dipeptides | For sequences containing Ser or Thr, introducing them as part of a pseudoproline dipeptide can be highly effective.[8] These structures introduce a "kink" into the peptide backbone, disrupting aggregation and improving coupling efficiency.[14][15] The native structure is restored during final cleavage.[14] |
Issue 2: Significant Racemization Detected in Product
| Possible Cause | Recommended Solution & Rationale |
| Overly Activating Conditions or Inappropriate Base | 1. Add Racemization Suppressants: Ensure that additives like HOAt or Oxyma Pure are included in your coupling mixture, as they are superior to HOBt in preventing racemization.[8] 2. Change the Base: Switch from DIPEA to a less hindered base like N-methylmorpholine (NMM) or collidine.[8] |
| High Reaction Temperature | While heat can improve coupling yields, it can also accelerate racemization. Lower the reaction temperature and compensate with a longer reaction time if necessary.[8] A balance must be found between yield and optical purity. |
| Choice of Coupling Reagent | Some coupling reagents are inherently less prone to causing racemization. Phosphonium salt reagents like PyBOP are often preferred over some uronium salts for critical couplings to minimize this side reaction.[8] |
Data Presentation: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Reagent Type | Relative Reactivity | Key Features & Recommendations |
| HATU | Aminium/Uronium Salt | Very High | Often considered the gold standard for difficult couplings due to the formation of highly reactive OAt esters.[1][9] Excellent for hindered and N-methylated amino acids.[2] |
| COMU | Aminium/Uronium Salt | Very High | Efficacy is comparable to HATU.[2] Incorporates Oxyma Pure, making it a safer, non-explosive alternative to HOAt-based reagents.[2] |
| HCTU | Aminium/Uronium Salt | High | More reactive than HBTU due to the formation of O-6-ClBt esters.[7] A very effective and slightly more economical choice for difficult sequences. |
| PyBOP | Phosphonium Salt | High | A robust reagent with a lower propensity for racemization in some cases compared to uronium salts.[8] Generates less hazardous byproducts than its predecessor, BOP.[16] |
| T3P® | Phosphonic Acid Anhydride | High | A versatile and efficient reagent that minimizes racemization. Higher molar ratios may be needed for very challenging couplings.[1][17] |
| DCC / DIC | Carbodiimide | Moderate | Generally insufficient for sterically demanding couplings.[7] Their use often leads to low yields and requires additives like HOBt to suppress side reactions.[2][17] |
Visualizations: Workflows and Mechanisms
Caption: Troubleshooting workflow for low-yield dipeptide couplings.
Caption: Simplified mechanism of activation and coupling using HATU.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Double Coupling of a Hindered Amino Acid (e.g., using HATU)
This protocol provides a general guideline for a highly effective method to couple sterically challenging residues.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF in a microwave-compatible reaction vessel for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[8] Wash the resin thoroughly with DMF (5x).
-
First Coupling - Pre-activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.[8] Add a non-nucleophilic base like DIPEA (8 eq.) to the solution and mix briefly (1-2 minutes) to pre-activate the acid.[9]
-
First Coupling - Reaction: Immediately add the activated amino acid solution to the deprotected resin. Irradiate in the microwave synthesizer for 5-30 minutes at a controlled temperature (e.g., 50-75°C).[8]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test for primary amines, or Isatin/Chloranil test for secondary amines like proline) on a small sample of resin beads to check for completion.[9][18]
-
Second Coupling: If the test is positive (indicating incomplete coupling) or as a precautionary measure for a known difficult coupling, repeat steps 3-5 with a fresh solution of activated amino acid.[9]
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide, a powerful tool for disrupting aggregation.[14]
-
Resin Preparation & Deprotection: Swell the resin and perform Fmoc deprotection as described in the previous protocol.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and a suitable coupling reagent (e.g., HATU or PyBOP, 5 eq.) in a minimal volume of DMF or NMP.[14]
-
Base Addition: Add DIPEA (10 eq.) to the solution and mix thoroughly.[14]
-
Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.[14]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x).
-
Confirmation: Check for reaction completion using an appropriate qualitative test. If the reaction is incomplete, the coupling time can be extended or the reaction can be repeated.[14]
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (URL: )
- Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (URL: )
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. (URL: )
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (URL: )
- Recent development of peptide coupling reagents in organic synthesis. (URL: )
- Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem. (URL: )
- Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (URL: )
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL: )
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Public
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL: )
- Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. (URL: )
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (URL: )
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. (URL: )
- Optimizing Peptide Coupling: Key Techniques. (URL: )
- Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance . . 12 - RSC Publishing. (URL: )
- Troubleshooting low yield in solid-phase peptide synthesis - Benchchem. (URL: )
- Peptide Coupling in the Presence of Highly Hindered Tertiary Amines - American Chemical Society. (URL: )
- (PDF)
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: _)
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: )
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: )
- Coupling Reagents - Aapptec Peptides. (URL: )
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: )
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (URL: )
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (URL: )
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (URL: )
- Overcoming Peptide Production Capacity Restraints - YouTube. (URL: )
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- 5. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Double Coupling Protocol for Difficult Sequences
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with synthesizing difficult peptide sequences. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: What constitutes a "difficult sequence" in SPPS?
A "difficult sequence" in Solid-Phase Peptide Synthesis (SPPS) refers to a peptide chain that is challenging to synthesize using standard protocols.[1] This difficulty typically manifests as incomplete coupling or deprotection reactions, leading to low purity and yield of the final peptide.[2][3]
Several factors contribute to a sequence being classified as difficult:
-
Peptide Aggregation: Long peptide chains, particularly those rich in hydrophobic amino acids, have a tendency to aggregate on the solid support.[2][4] This aggregation can physically block reagents from accessing the reactive sites of the growing peptide chain.[3]
-
Secondary Structure Formation: Certain sequences can fold into stable secondary structures, such as β-sheets, directly on the resin.[2][4] These ordered structures can hinder the solvation of the peptide and impede the progress of coupling and deprotection steps.[2][3]
-
Steric Hindrance: The presence of bulky or sterically hindered amino acids, like arginine (especially with its Pbf protecting group) or β-branched residues (Val, Ile, Thr), can slow down coupling reactions significantly.[5][6]
-
Poor Solvation: As the peptide chain elongates, it may become poorly solvated by the reaction solvent, leading to a collapse of the peptide-resin matrix and reduced accessibility for reagents.[2][3]
Q2: What is the double coupling protocol and when should I use it?
The double coupling protocol is a straightforward yet effective strategy to improve the efficiency of amide bond formation during SPPS. It involves repeating the coupling step for a particular amino acid immediately after the initial coupling reaction.[7] This second coupling is performed with a fresh solution of the activated amino acid and coupling reagents to drive the reaction towards completion.[7]
Consider using a double coupling strategy in the following scenarios:
-
After a Positive Kaiser Test: If the Kaiser test indicates the presence of unreacted primary amines after a coupling step, a double coupling is highly recommended.[7]
-
Incorporating Sterically Hindered Residues: For amino acids known for difficult couplings due to their size and structure, such as Arginine, Valine, or Isoleucine, proactively performing a double coupling can prevent incomplete reactions.[5][6]
-
Synthesizing Long or Aggregation-Prone Peptides: For peptides longer than 30 amino acids or sequences known to aggregate, selective double coupling at problematic residues can significantly improve the final purity.[8]
-
Following β-branched or Aromatic Residues: It is often recommended to double couple the amino acid immediately following a β-branched (Ile, Val, Thr) or aromatic residue to overcome potential steric hindrance.[6]
Q3: How do I know if a coupling reaction is incomplete?
The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test , also known as the ninhydrin test. This is a highly sensitive colorimetric assay that detects the presence of free primary amines on the peptide-resin.[9][10]
-
Principle: Ninhydrin reacts with primary amines to produce an intense blue-purple colored compound called Ruhemann's purple.[11][12]
-
Interpretation:
-
Negative Result (Yellow/Colorless Beads and Solution): Indicates that the coupling reaction is complete, as there are no free primary amines remaining. You can proceed to the next deprotection step.[7]
-
Positive Result (Dark Blue/Purple Beads and/or Solution): Indicates an incomplete coupling reaction, as free primary amines are still present. This is a clear signal to perform a troubleshooting action, such as double coupling.[7][9]
-
It is crucial to note that the Kaiser test is not reliable for N-terminal proline residues, as proline is a secondary amine. For sequences involving proline, alternative tests like the Chloranil or Isatin test should be used.[13]
Troubleshooting Guide for Difficult Couplings
Problem: The Kaiser test is positive (blue beads) after a standard coupling reaction.
This is a direct indication of an incomplete amide bond formation. Here is a systematic approach to address this issue.
Immediate Action: Perform a Double Coupling
This is the most direct and frequently successful intervention.[7] Repeating the coupling step with fresh reagents helps to drive the reaction to completion by increasing the concentration of activated amino acid available to react with the remaining free amines.
Workflow for a Double Coupling Cycle
Caption: Workflow for implementing a double coupling protocol.
Experimental Protocol: Double Coupling
-
Initial Coupling: Perform the first coupling reaction as per your standard protocol (e.g., using your chosen coupling reagents like HATU/DIPEA or DIC/Oxyma).
-
Washing: After the designated reaction time, thoroughly wash the resin to remove excess reagents and byproducts. Recommended washes: 3x DMF, 3x DCM, 3x DMF.[7]
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads.[7]
-
Decision:
-
If the Kaiser test is negative (yellow), the coupling was successful. Proceed to the next cycle.
-
If the Kaiser test is positive (blue), proceed to step 5.
-
-
Second Coupling (Double Coupling): Immediately add a fresh, pre-activated solution of the same amino acid and coupling reagents to the reaction vessel. Allow the reaction to proceed for the same duration as the first coupling.[7][14]
-
Final Wash & Monitoring: Wash the resin again as in step 2. It is advisable to perform another Kaiser test to confirm the success of the double coupling. If the test is still positive, more advanced strategies may be required.
Problem: The Kaiser test remains positive even after a double coupling.
If a double coupling fails, it indicates a severe synthetic challenge, likely due to extreme aggregation or steric hindrance.[3]
Advanced Strategies & Solutions
| Strategy | Causality and Rationale | When to Apply |
| Increase Reaction Temperature | Increasing the temperature provides more kinetic energy to the reacting molecules, which can help overcome activation barriers. It can also disrupt secondary structures and aggregation, improving reagent accessibility.[1][8] Microwave heating is a particularly effective method for this.[1][5] | When standard and double coupling fail at room temperature, especially for long or hydrophobic sequences. |
| Use a More Potent Coupling Reagent | Reagents like HATU, HCTU, or COMU are more reactive than older reagents like HBTU or DIC alone.[15][16] They form more reactive activated esters (OAt vs. OBt esters), which can acylate difficult N-termini more efficiently.[15] | For notoriously difficult couplings, such as N-methylated amino acids or sterically crowded junctions. |
| Extend Coupling Time | For some slow reactions, simply allowing more time can lead to higher conversion.[5][8] However, this can be less effective than double coupling because the activated amino acid can degrade over time.[6] | A simple first step to try, but often less effective for severe problems than other methods.[5] |
| Capping | Acetylation of unreacted N-terminal amines using acetic anhydride permanently blocks them from further reaction.[8][17] This prevents the formation of deletion sequences, which simplifies the final purification, even if the yield of the target peptide is slightly reduced.[8] | When a small percentage of amines remain unreacted after double coupling and you want to prevent deletion impurities in the final product. |
| Incorporate "Disrupting" Elements | For very long or aggregation-prone sequences, proactively inserting pseudoproline dipeptides or using backbone-protected (e.g., Hmb/Dmb) amino acids can disrupt the hydrogen bonding networks that lead to aggregation.[18] | During the planning phase of synthesizing known difficult sequences, particularly those prone to forming β-sheets. |
Workflow for Advanced Troubleshooting
Caption: Decision tree for advanced troubleshooting of difficult couplings.
Experimental Protocol: Kaiser (Ninhydrin) Test
This protocol provides a qualitative assessment of free primary amines on the resin.[10][14]
Reagents:
-
Solution A: 1.0 mL of a 16.5 mg/mL KCN solution in water diluted with 49 mL of pyridine.[7]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[7]
Procedure:
-
Sample Preparation: Place a small sample of resin (approx. 5-10 mg) in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each solution (A, B, and C) to the test tube.[7]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[7][9]
-
Observation: Remove the tube from the heat and observe the color of the beads and the solution.
-
Dark Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
References
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
-
JPT. Long peptide Synthesis. [Link]
-
ProQuest. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. [Link]
-
Chiron. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Wikipedia. Ninhydrin. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Oxford Academic. 5 Difficult peptides. [Link]
-
PubMed. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]
-
ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?[Link]
-
ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]
-
AGTC Bioproducts. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
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- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. peptide.com [peptide.com]
- 10. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis - ProQuest [proquest.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Ninhydrin - Wikipedia [en.wikipedia.org]
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- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing Boc and Fmoc Strategies for Dipeptide Synthesis
For researchers and professionals in drug development, the chemical synthesis of peptides is a foundational technique. The assembly of even the simplest dipeptide requires a robust strategy to ensure high yield and purity. The two dominant methodologies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice between them is a critical decision, dictated by the peptide's sequence, the scale of synthesis, and the desired final product characteristics.
This guide provides an in-depth, objective comparison of the Boc and Fmoc chemistries specifically for dipeptide synthesis, explaining the causality behind experimental choices and providing field-proven insights to guide your synthetic approach.
The Core Principle: Orthogonal Protection
Successful peptide synthesis hinges on the concept of orthogonal protection.[1][][3] This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable under distinct chemical conditions without affecting the others.[1][4] In SPPS, this typically involves:
-
A temporary Nα-amino protecting group: This group shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle. This is the core difference between the Boc (acid-labile) and Fmoc (base-labile) strategies.
-
Permanent side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are only removed during the final cleavage step.
-
A linker: This connects the C-terminal amino acid to the solid support (resin) and is cleaved at the end of the synthesis to release the peptide.
The elegance of an orthogonal system is that it allows for the selective deprotection of the Nα-group for chain elongation while keeping the side-chain protection and resin linkage intact until the very end.[3]
A Tale of Two Chemistries: Boc vs. Fmoc
The fundamental difference between the two strategies lies in the chemical nature of the temporary Nα-protecting group and, consequently, the entire synthetic workflow.[][5]
The Boc Strategy: The Classic Acid-Labile Approach
The Boc strategy, pioneered by R. Bruce Merrifield, is the original method for SPPS.[6] It uses the acid-labile Boc group for Nα-protection.
-
Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8]
-
Neutralization: After deprotection, the N-terminal ammonium salt must be neutralized to a free amine, usually with a hindered base like N,N-diisopropylethylamine (DIEA), before the next coupling step can occur.[8]
-
Side-Chain Protection & Cleavage: Side-chain protecting groups are typically benzyl-based (e.g., Bzl). These, along with the peptide's linkage to the resin (e.g., Merrifield resin), require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[3][7] This step requires specialized, corrosion-resistant equipment.
The Fmoc Strategy: The Milder, Base-Labile Alternative
Developed as a milder alternative, the Fmoc strategy is now the most widely used method in SPPS.[][] It employs the base-labile Fmoc group for Nα-protection.
-
Deprotection: The Fmoc group is cleaved using a secondary amine base, most commonly 20-40% piperidine in N,N-dimethylformamide (DMF).[4][10]
-
Side-Chain Protection & Cleavage: Side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group. This provides true orthogonality, as the side-chain groups are stable to the basic conditions of Fmoc removal.[] The final cleavage of the peptide from the resin (e.g., Wang resin) and removal of the tBu side-chain groups are performed simultaneously using TFA.[1][11]
Quantitative Comparison: Key Performance Parameters
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Nα-Deprotection | 25-50% Trifluoroacetic Acid (TFA) in DCM | 20-40% Piperidine in DMF | Boc: Acid-catalyzed cleavage. Fmoc: Base-induced β-elimination. The milder, non-corrosive nature of piperidine makes the Fmoc strategy more amenable to automation and high-throughput synthesis. |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Trifluoroacetic Acid (TFA) | Boc: Requires extremely harsh, hazardous acids to cleave benzyl-based side-chain groups and the resin linker, necessitating specialized equipment. Fmoc: Uses TFA, which is less hazardous than HF and compatible with standard laboratory equipment.[11] |
| Orthogonality | "Quasi-orthogonal" | Truly Orthogonal | Boc: Both Nα and side-chain groups are acid-labile, differing only in the required acid strength. Repetitive TFA treatment can lead to premature cleavage of some side-chain groups or gradual loss of peptide from the resin.[8] Fmoc: Nα (base-labile) and side-chain (acid-labile) protecting groups are removed by different mechanisms, providing a more robust and cleaner synthesis.[] |
| Crude Purity | Generally lower for standard peptides | Generally higher for standard peptides | The milder deprotection conditions of the Fmoc strategy typically result in fewer side reactions and a cleaner crude product, simplifying purification.[] |
| Aggregation Issues | Can be advantageous for hydrophobic sequences | More prone to aggregation | In Boc-SPPS, the N-terminus is protonated after each deprotection step. This positive charge can disrupt inter-chain hydrogen bonding that leads to aggregation. Fmoc-SPPS maintains a neutral peptide backbone, which can sometimes facilitate aggregation in difficult sequences.[][12] |
| Diketopiperazine Risk | Lower | Higher | The free amine generated after Fmoc deprotection is highly nucleophilic and can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine (DKP). In Boc chemistry, the amine is protonated after deprotection, reducing its nucleophilicity and thus the risk of DKP formation.[13][14] |
Experimental Workflows: A Visual Comparison
The cyclical nature of SPPS is well-defined for both strategies. Below are diagrams illustrating the key steps for the addition of a single amino acid.
Boc Solid-Phase Peptide Synthesis Cycle
Fmoc Solid-Phase Peptide Synthesis Cycle
Focus on Dipeptide Synthesis: The Diketopiperazine (DKP) Problem
A major challenge specific to the synthesis of the first dipeptide is the formation of diketopiperazine (DKP).[14] This occurs when the free N-terminal amine of the second amino acid attacks the C-terminal ester bond linking the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the support, drastically reducing the yield.[13]
This side reaction is particularly prevalent in the Fmoc strategy.[13][14] The deprotection with piperidine generates a free, highly nucleophilic amine on the dipeptidyl-resin, creating ideal conditions for DKP formation. Sequences containing Proline or Glycine at either the C-terminal or the second position are especially susceptible.[15][16]
The Boc strategy inherently mitigates this issue.[13] The N-terminal amine is protonated after TFA deprotection, rendering it non-nucleophilic. It only becomes reactive upon the addition of a neutralization base, which can be done simultaneously with the activated third amino acid (in situ neutralization), minimizing the time the free dipeptide is exposed and thus reducing the opportunity for DKP formation.[8][12]
Detailed Experimental Protocols: Synthesis of a Model Dipeptide (Ala-Gly)
To provide a practical comparison, here are step-by-step protocols for synthesizing Ala-Gly-OH using both strategies on a 0.1 mmol scale.
Protocol 1: Boc-Ala-Gly on Merrifield Resin
Materials:
-
Merrifield Resin (e.g., 1% DVB, 1.0 mmol/g substitution)
-
Boc-Gly-OH
-
Boc-Ala-OH
-
Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF), Anisole
Procedure:
-
Resin Preparation & Loading (Boc-Gly-OH): a. Swell 200 mg of Merrifield resin (0.2 mmol) in DMF for 1 hour in a reaction vessel. b. In a separate flask, dissolve Boc-Gly-OH (2 eq., 0.4 mmol) and Cs₂CO₃ (1 eq., 0.2 mmol) in a methanol/water solution. Evaporate to dryness to form the cesium salt. c. Add the Boc-Gly-Cs salt dissolved in DMF to the swollen resin. d. Heat the mixture at 50°C for 12-24 hours.[17] e. Wash the resin sequentially with DMF, DMF/water, DMF, and DCM (3x each). Dry under vacuum.
-
Cycle 1: Coupling of Boc-Ala-OH a. Deprotection: Swell the Boc-Gly-Resin in DCM. Add 50% TFA/DCM and agitate for 2 minutes. Drain. Add a fresh 50% TFA/DCM solution and agitate for 25 minutes.[17] Wash with DCM (3x) and IPA (2x). b. Neutralization: Wash with DCM (3x). Add 10% DIEA in DCM and agitate for 5 minutes. Wash with DCM (3x). c. Activation & Coupling: In a separate vial, dissolve Boc-Ala-OH (3 eq., 0.6 mmol) and HOBt (3 eq., 0.6 mmol) in DMF. Cool to 0°C. Add DCC (3 eq., 0.6 mmol) and stir for 15 minutes. d. Filter the resulting dicyclohexylurea (DCU) precipitate and add the activated Boc-Ala-OH solution to the neutralized H-Gly-Resin. e. Agitate for 2-4 hours. Monitor completion with a Kaiser test (should be negative/yellow). f. Wash the Boc-Ala-Gly-Resin with DMF (3x) and DCM (3x).
-
Final Cleavage: a. WARNING: This step must be performed in a specialized HF apparatus by trained personnel. b. Dry the peptide-resin thoroughly under vacuum. c. Place the resin in the HF reaction vessel with a scavenger (e.g., anisole). Cool to 0°C. d. Condense anhydrous HF into the vessel and stir for 1 hour at 0°C.[7] e. Evaporate the HF under vacuum. Wash the residue with cold diethyl ether to precipitate the crude peptide. f. Dissolve the crude Ala-Gly peptide in an aqueous solution for purification.
Protocol 2: Fmoc-Ala-Gly on Wang Resin
Materials:
-
Wang Resin (e.g., 1.0 mmol/g substitution)
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water
Procedure:
-
Resin Preparation & Loading (Fmoc-Gly-OH): a. Swell 100 mg of Wang resin (0.1 mmol) in DMF for 1 hour in a reaction vessel. b. In a separate vial, pre-activate Fmoc-Gly-OH (5 eq., 0.5 mmol) with DIC (5 eq.) and HOBt (5 eq.) in DCM/DMF. Add DMAP (0.3 eq.) to catalyze the reaction.[10] c. Add the activated amino acid solution to the resin and shake for 3 hours. d. "Cap" any unreacted hydroxyl groups on the resin with acetic anhydride/DIEA. e. Wash the resin with DMF (3x) and DCM (3x). Dry under vacuum.[18]
-
Cycle 1: Coupling of Fmoc-Ala-OH a. Deprotection: Add 20% piperidine in DMF to the Fmoc-Gly-Resin. Agitate for 3 minutes. Drain. Add a fresh 20% piperidine solution and agitate for 12 minutes.[10] b. Wash the H-Gly-Resin thoroughly with DMF (6x) to remove all traces of piperidine. c. Activation & Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 0.3 mmol) and HATU (2.9 eq., ~0.29 mmol) in DMF. Add DIEA (6 eq., 0.6 mmol). d. Immediately add the activated Fmoc-Ala-OH solution to the resin. e. Agitate for 1-2 hours. Monitor completion with a Kaiser test. f. Wash the Fmoc-Ala-Gly-Resin with DMF (3x) and DCM (3x).
-
Final Deprotection & Cleavage: a. Perform a final Fmoc deprotection as described in step 2a. Wash with DMF (6x) and then DCM (3x). b. Dry the peptide-resin thoroughly under vacuum. c. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). d. Add the cleavage cocktail (~2 mL) to the resin and agitate at room temperature for 2 hours.[13] e. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the crude Ala-Gly under vacuum.
Conclusion and Recommendations
Both Boc and Fmoc SPPS are powerful strategies for dipeptide synthesis, each with a distinct profile of advantages and challenges.
-
The Fmoc strategy is the method of choice for most applications due to its milder conditions, ease of automation, and the avoidance of hazardous reagents like HF. For a simple dipeptide like Ala-Gly, it will likely provide a higher purity crude product that is easier to purify. However, the risk of diketopiperazine formation is significant and must be managed by ensuring rapid and efficient coupling of the third amino acid (if applicable) or by using specialized dipeptide building blocks.
-
The Boc strategy , while older and requiring more hazardous reagents, remains a valuable tool. Its primary advantage in dipeptide synthesis is the significant reduction in diketopiperazine formation due to the protonated state of the N-terminal amine post-deprotection.[13] This can lead to higher overall yields, especially for sequences known to be problematic. It is also the preferred method for highly hydrophobic sequences that are prone to aggregation during Fmoc synthesis.[]
Ultimately, the selection between Boc and Fmoc chemistry should be a considered decision based on the specific dipeptide sequence, available laboratory equipment, and the downstream application of the synthesized molecule. A thorough understanding of the underlying chemical principles of each strategy empowers the researcher to anticipate challenges, optimize protocols, and achieve a successful synthesis.
References
-
Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Peptideweb.com. [Link]
-
Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Institute of Chemical Engineers. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec Peptides. [Link]
-
Ivory Research. (n.d.). Solid-phase synthesis of Gly-Glu-Lys-Gly-Ala by Merrifields method Lab Report. Ivory Research. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Subirós-Funosas, R., et al. (2020). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46976–46986. [Link]
- World Intellectual Property Organization. (2021). Production of peptides containing poly-gly sequences using fmoc chemistry. (Patent No. WO2010117725A2).
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]
-
Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. [Link]
-
Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Aapptec. (n.d.). Peptide Synthesis - FAQ. Aapptec Peptides. [Link]
-
Nuti, F., et al. (2007). Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. Journal of Peptide Science, 13(3), 168-176. [Link]
-
Corres, G., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(3), 100171. [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptideweb.com [peptideweb.com]
A Senior Application Scientist's Guide to Peptide Coupling: HBTU vs. DIC/HOBt for the Synthesis of Boc-Ala-Pro-OH
For drug development professionals and peptide chemists, the synthesis of pristine peptides is paramount. The choice of coupling reagent is a critical decision that directly impacts yield, purity, and stereochemical integrity. This is particularly true for challenging sequences, such as coupling an amino acid to a proline residue, which involves a secondary amine nucleophile.
This guide provides an in-depth, data-driven comparison of two workhorse coupling systems for the synthesis of Boc-Ala-Pro-OH: the aminium salt HBTU with a tertiary base, and the classic carbodiimide method using DIC with the HOBt additive. We will dissect their mechanisms, evaluate performance metrics, and provide validated protocols to guide your selection process.
The Mechanistic Divide: A Tale of Two Activation Pathways
The fundamental difference between these two methods lies in how they activate the carboxylic acid of Boc-Alanine to make it susceptible to nucleophilic attack by the proline nitrogen.
HBTU/DIPEA Pathway: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium salt that facilitates a rapid, in-situ conversion of the carboxylic acid into a highly reactive HOBt active ester.[1][2] The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid, forming a carboxylate anion which then attacks the HBTU reagent.[2][3] This process is generally swift and leads to high concentrations of the active ester, driving the reaction forward efficiently.[4][5]
DIC/HOBt Pathway: This method involves a two-step activation process. First, N,N'-Diisopropylcarbodiimide (DIC), a dehydrating agent, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is notoriously unstable and highly susceptible to racemization through the formation of an oxazolone.[1][6] To prevent this, an additive, 1-Hydroxybenzotriazole (HOBt), is introduced. HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea to form the same HOBt active ester as in the HBTU method.[6][7] This active ester is more stable and less prone to racemization, providing a safer intermediate for the subsequent coupling reaction.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-Ala-Pro-OH
For: Researchers, scientists, and drug development professionals
Introduction: The Structural Imperative of Boc-Ala-Pro-OH in Peptide Synthesis
In the precise world of peptide synthesis, the dipeptide N-tert-butoxycarbonyl-L-alanyl-L-proline (Boc-Ala-Pro-OH) is a fundamental building block.[1] The Boc (tert-butoxycarbonyl) protecting group provides robust protection for the N-terminus of alanine under various coupling conditions, yet it is labile to mild acidic conditions, such as trifluoroacetic acid (TFA), allowing for controlled, sequential peptide chain elongation.[2] The incorporation of proline, a unique imino acid, introduces significant conformational constraints, often inducing specific secondary structures like β-turns, which are critical for biological activity and protein folding.[2][3]
Therefore, unambiguous characterization of Boc-Ala-Pro-OH is not merely a quality control checkpoint; it is a prerequisite for ensuring the stereochemical integrity and conformational purity of the final peptide product. This guide provides an in-depth analysis of Boc-Ala-Pro-OH using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering not just data, but a framework for interpretation rooted in the molecule's structural chemistry. We will compare its spectral features to a related analogue, Boc-Ala-Pro-OMe, to illustrate the influence of the C-terminal group and provide detailed, validated protocols for data acquisition.
Part 1: Unraveling Molecular Geometry with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of Boc-Ala-Pro-OH in solution. It provides atom-level information on connectivity and spatial orientation. A crucial aspect of proline-containing peptides is the cis-trans isomerism of the X-Pro amide bond (in this case, the Ala-Pro bond). Due to the high activation energy barrier for rotation around this bond, both conformers are often observed in the NMR spectrum, leading to a doubling of some signals.[3] The ratio of these isomers is highly dependent on the solvent, temperature, and adjacent residues.[4][5]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environment. The chemical shifts are influenced by shielding from neighboring atoms and the peptide's conformation.
Caption: Structure of Boc-Ala-Pro-OH with key proton groups.
Table 1: Predicted ¹H NMR Chemical Shifts for Boc-Ala-Pro-OH in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (COSY) | Causality and Insights |
| Boc Group | ||||
| C(CH ₃)₃ | ~1.40 | Singlet (s) | N/A | A strong singlet integrating to 9 protons is the hallmark of the Boc group. Its chemical shift is relatively insensitive to peptide conformation. |
| Alanine Residue | ||||
| NH | ~5.0 - 5.5 | Doublet (d) | α-CH (Ala) | The chemical shift and coupling to the α-CH confirms the amide linkage. Its broadness can indicate exchange with trace water or conformational dynamics. |
| α-CH | ~4.45 | Multiplet (m) | NH (Ala), β-CH₃ (Ala) | This proton is coupled to both the amide proton and the β-methyl protons, resulting in a complex multiplet. |
| β-CH ₃ | ~1.35 | Doublet (d) | α-CH (Ala) | The characteristic doublet for the alanine side chain, coupled to the α-CH. |
| Proline Residue | ||||
| α-CH | ~4.50 | Multiplet (m) | β-CH₂ (Pro) | The chemical shift of the proline α-CH is sensitive to the cis/trans isomerization. Two distinct signals may be observed. |
| β-CH ₂ | ~1.90 - 2.30 | Multiplet (m) | α-CH, γ-CH₂ (Pro) | These diastereotopic protons appear as complex multiplets. Their shifts are influenced by the ring pucker. |
| γ-CH ₂ | ~1.90 - 2.20 | Multiplet (m) | β-CH₂, δ-CH₂ (Pro) | Often overlaps with the β-protons, contributing to a complex upfield multiplet region. |
| δ-CH ₂ | ~3.50 - 3.70 | Multiplet (m) | γ-CH₂ (Pro) | These protons are adjacent to the nitrogen atom, shifting them downfield. They are highly sensitive to the cis/trans conformation. |
| COOH | >10.0 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and rapid exchange. |
Note: Predicted values are based on data for Boc-Ala-Pro-OMe and general peptide NMR principles.[6] The presence of cis-trans isomerism may lead to two sets of signals for the Proline and adjacent Alanine residues.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon skeleton. The chemical shifts of carbonyl carbons and the proline ring carbons are particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts for Boc-Ala-Pro-OH
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality and Insights |
| Boc Group | ||
| C (CH₃)₃ | ~80.0 | The quaternary carbon of the Boc group, a key identifier. |
| C(C H₃)₃ | ~28.3 | The three equivalent methyl carbons give a strong, sharp signal. |
| Boc C =O | ~155.0 | The urethane carbonyl carbon, distinct from the amide and carboxyl carbons. |
| Alanine Residue | ||
| α-C H | ~50.0 | Typical range for an α-carbon in an amino acid residue. |
| β-C H₃ | ~18.0 | The upfield methyl carbon of the alanine side chain. |
| Ala C =O | ~173.0 | The amide carbonyl carbon. Its chemical shift is influenced by the proline conformation. |
| Proline Residue | ||
| α-C H | ~60.0 | The proline α-carbon is typically downfield compared to other amino acids. |
| β-C H₂ | ~31.0 | The chemical shift difference between Cβ and Cγ can be used to predict the proline ring pucker.[7] |
| γ-C H₂ | ~24.0 | |
| δ-C H₂ | ~47.0 | Adjacent to the nitrogen, this carbon is shifted downfield. |
| C OOH | ~176.0 | The carboxylic acid carbonyl. This will be shifted slightly downfield compared to the corresponding methyl ester in Boc-Ala-Pro-OMe.[8] |
Comparative Analysis: Boc-Ala-Pro-OH vs. Boc-Ala-Pro-OMe
Comparing the spectra of the free acid (Boc-Ala-Pro-OH) with its methyl ester analogue (Boc-Ala-Pro-OMe) provides a self-validating system.
-
¹H NMR: The most significant difference is the absence of the sharp OCH₃ singlet (around 3.7 ppm) in Boc-Ala-Pro-OH and the appearance of a very broad, downfield COOH signal (>10 ppm).[6]
-
¹³C NMR: The C-terminal carbonyl carbon (Pro-COOH) in Boc-Ala-Pro-OH will be shifted by several ppm compared to the ester carbonyl in the analogue. The OCH₃ carbon signal (around 52 ppm) will be absent.[6]
This comparison confirms the identity of the C-terminus, a critical check for completion of ester hydrolysis during synthesis.
Part 2: Probing Vibrational Modes with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. By measuring the absorption of infrared radiation, we can identify characteristic bond vibrations. For Boc-Ala-Pro-OH, we expect to see signatures for the O-H, N-H, C=O, and C-O bonds.
Caption: Experimental workflow for FTIR analysis.
Table 3: Key IR Absorption Bands for Boc-Ala-Pro-OH
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Causality and Insights |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and is a primary confirmation of the free acid. |
| ~3300 | N-H stretch | Amide (Alanine) | This indicates the presence of the N-H bond of the alanine residue. Its position can be influenced by hydrogen bonding. |
| ~1740 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid group. It may overlap with the Boc carbonyl. |
| ~1700 | C=O stretch | Urethane (Boc group) | The carbonyl of the Boc protecting group typically appears at a slightly lower wavenumber than a simple ketone due to the adjacent oxygen.[9] |
| ~1645 | C=O stretch (Amide I) | Peptide Bond | This is one of the most important bands in peptide analysis, confirming the presence of the Ala-Pro peptide linkage.[10] |
| ~1530 | N-H bend (Amide II) | Peptide Bond | This band, resulting from a coupling of the N-H bend and C-N stretch, further confirms the secondary amide of the alanine residue.[9] |
| ~1250 & ~1160 | C-O stretch | Boc Group / COOH | Strong bands associated with the C-O stretching vibrations within the Boc group and the carboxylic acid. |
The IR spectrum provides a rapid, confirmatory fingerprint. The presence of the broad O-H stretch, coupled with the three distinct C=O bands (Boc, Amide I, COOH) and the Amide II band, provides a high-confidence identification of the target molecule.
Part 3: Experimental Protocols
Trustworthy data begins with robust experimental design. The following protocols are designed to be self-validating.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Boc-Ala-Pro-OH.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Rationale: CDCl₃ is a good first choice for resolving signals, while DMSO-d₆ can be useful for observing exchangeable protons like NH and COOH due to its hydrogen bond accepting nature.[7]
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution, aiming for a narrow linewidth on the TMS or a solvent residual peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine proton ratios, which should match the molecular structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
(Optional) 2D NMR Acquisition:
-
To confirm assignments, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks (e.g., Ala NH to α-CH to β-CH₃).
-
Protocol 2: FTIR Sample Preparation and Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Place a small amount of the solid Boc-Ala-Pro-OH powder onto the crystal, ensuring complete coverage of the sampling area.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a high-quality spectrum with strong signal intensity.[11]
-
-
Data Acquisition:
-
Acquire the sample spectrum over a range of 4000-650 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is typically sufficient.
-
-
Data Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Label the major peaks and compare their positions (in cm⁻¹) to the expected values for the functional groups listed in Table 3.
-
Conclusion
The structural and conformational integrity of Boc-Ala-Pro-OH is paramount for its successful application in peptide synthesis. Through a synergistic application of NMR and IR spectroscopy, researchers can gain a comprehensive and high-confidence understanding of this critical dipeptide. ¹H and ¹³C NMR provide a detailed atomic-level map of the molecular structure, including insights into the crucial cis-trans isomerism of the proline amide bond, while FTIR offers rapid and unambiguous confirmation of key functional groups. By following validated protocols and understanding the causal links between chemical structure and spectral output, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible outcomes in drug discovery and development.
References
-
Asakura, T., et al. (2001). Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(6), 1305-16. Available at: [Link]
-
Syed, S. E., et al. (2019). Supporting Information for "A General Route to Boronated Ubiquitin and Ubiquitin-like Proteins". ScienceOpen. Available at: [Link]
-
Cala, O., et al. (2012). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Protein Science, 21(8), 1163-1172. Available at: [Link]
-
Ueda, E., et al. (2011). 13 C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 12(6), 3765-3778. Available at: [Link]
-
Ueda, E., et al. (2011). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 16(12), 3765-3778. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(29), 9299–9309. Available at: [Link]
-
Hopkins Chromatography. (2024). The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis. Available at: [Link]
-
Bogin, O., et al. (1997). Solvent effects on the conformation of cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-). An NMR spectroscopy and molecular modeling study. Journal of the American Chemical Society, 119(17), 3975-3984. Available at: [Link]
-
Del Galdo, S., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1124-1132. Available at: [Link]
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Shrestha, S., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega, 5(14), 8250–8260. Available at: [Link]
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Jackson, M., & Mantsch, H. H. (1995). Fourier transform infrared spectroscopy of peptides. Methods in Molecular Biology, 40, 219-241. Available at: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Boc-Ala-Pro-OH
This guide provides an in-depth operational framework for the safe handling of N-Boc-L-alanyl-L-proline (Boc-Ala-Pro-OH), a dipeptide derivative commonly used in peptide synthesis and pharmaceutical research.[1] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of proactive safety. This document is structured not as a rigid checklist, but as a dynamic risk-management tool, empowering researchers to understand the causality behind each safety protocol. By internalizing these principles, your laboratory can ensure both the safety of its personnel and the integrity of its research.
A Foundational Understanding: Hazard Identification and Risk Assessment
While Boc-Ala-Pro-OH and similar derivatives are often not classified as hazardous substances under OSHA 29 CFR 1910.1200, this should not be misinterpreted as an absence of risk.[2][3] The primary hazards associated with this compound are physical rather than acute toxicity, and its biological activity may not be fully characterized.[4] A thorough risk assessment is therefore the cornerstone of safe handling.
The principal risks stem from the compound's physical form—a white to off-white powder.[1]
-
Inhalation Hazard: Fine powders can easily become airborne during handling, weighing, or transfer. Inhalation is a primary route of exposure. While not considered a respiratory irritant in models, long-term exposure to any fine particulate can lead to changes in lung function.[2] Furthermore, research peptides carry a risk of potential respiratory sensitization.[4]
-
Dust Explosion Hazard: A critical, often overlooked risk is that most organic dusts are combustible.[2] When a sufficient concentration of fine powder is suspended in the air, it can form an explosive mixture that can be ignited by a static discharge or other ignition sources.[2]
-
Dermal and Ocular Exposure: Direct contact with skin and eyes should be minimized as a matter of good laboratory practice.[2][4] Although not classified as a skin irritant, the compound could cause mechanical irritation or be absorbed through abraded skin.[2]
Table 1: Hazard and Exposure Summary for Boc-Ala-Pro-OH
| Hazard | Route of Exposure | Potential Consequences |
| Fine Particulate | Inhalation | Respiratory tract irritation, potential for sensitization, long-term lung effects.[2][4] |
| Combustible Solid | Dust Cloud Formation | Fire or dust explosion if an ignition source is present.[2] |
| Chemical Compound | Dermal (Skin) Contact | Mechanical irritation; potential for systemic effects if absorbed through damaged skin.[2] |
| Chemical Compound | Ocular (Eye) Contact | Mechanical irritation; requires immediate flushing.[2][3] |
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the last line of defense. True laboratory safety begins with robust engineering and administrative controls that mitigate hazards at their source.
-
Engineering Controls (Primary Defense): The single most important piece of equipment for handling powdered Boc-Ala-Pro-OH is a certified chemical fume hood.[4][5] All operations that may generate dust—including weighing, aliquoting, and reconstitution—must be performed within a fume hood. This contains airborne particulates and provides a controlled environment, significantly reducing the risk of inhalation and dust cloud formation.
-
Administrative Controls: These are the procedures that guide your work. They include developing detailed Standard Operating Procedures (SOPs) for handling peptides, ensuring all personnel receive documented safety training, and maintaining clear labeling on all containers.[4]
Mission-Specific PPE: Selection and Rationale
The selection of PPE should be tailored to the specific task. Handling a sealed stock vial requires a different level of protection than weighing out several grams of powder.
Table 2: Task-Based PPE Requirements for Boc-Ala-Pro-OH
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Inventory/Storage | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Powder | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Engineering Control (Fume Hood) is mandatory. |
| Reconstituting in Solvent | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Engineering Control (Fume Hood) is mandatory. |
| Handling Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup (Solid) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Use of a Fume Hood or a NIOSH-approved respirator is required. |
Eye and Face Protection
Chemical-resistant safety goggles that provide a full seal around the eyes are mandatory when handling the powder form of Boc-Ala-Pro-OH.[6] This prevents airborne particulates from causing mechanical irritation or chemical exposure. For handling solutions, standard safety glasses with side shields are acceptable.[4]
Hand Protection
Nitrile gloves provide excellent chemical resistance for this application and are the standard recommendation.[4] The causality here relates to preventing dermal contact. It is critical to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid contaminating your skin. Always change gloves immediately if they become contaminated and wash hands thoroughly after any task.[6]
Body Protection
A clean, buttoned lab coat serves to protect your skin and personal clothing from contamination.[4] Non-permeable, closed-toe shoes are also required to protect from potential spills.[4]
Procedural Workflow for Safe Handling
A disciplined, step-by-step approach minimizes error and ensures safety protocols are consistently applied.
Pre-Operational Safety Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Assemble all necessary materials (spatula, weigh paper, vials, solvent) inside the fume hood to minimize traffic.
-
Don all required PPE as outlined in Table 2 and the diagram below.
Step-by-Step Handling Protocol (Powder)
-
Perform all manipulations deep within the chemical fume hood.
-
Slowly open the container of Boc-Ala-Pro-OH to avoid creating a plume of dust.
-
Use a spatula to carefully transfer the desired amount of powder to weigh paper or a receiving vessel. Avoid dropping or tapping motions that could generate dust.
-
Securely close the primary container immediately after use.
-
If reconstituting, add the solvent slowly to the powder to minimize aerosolization.
-
Clean any residual powder from the spatula and work surface using a wipe dampened with an appropriate solvent (e.g., water or alcohol), treating the wipe as chemical waste.
PPE Donning and Doffing Sequence
The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Preparedness: Spills and Exposure
Spill Response
In the event of a spill of solid Boc-Ala-Pro-OH:
-
Alert personnel in the immediate area and restrict access.[4]
-
Wearing your full PPE, gently cover the spill with absorbent material to prevent it from becoming airborne.
-
Use dry clean-up procedures; do not sweep dry powder.[2] Gently scoop the material into a designated chemical waste container.
-
Decontaminate the area with a dampened cloth, treating all cleanup materials as chemical waste.[4]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If irritation or discomfort persists, seek medical attention.[2]
-
Skin Contact: Immediately flush the skin with running water and soap if available. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Contact a poison control center or physician.[3][7]
Waste Disposal and Decontamination
All materials contaminated with Boc-Ala-Pro-OH, including excess solid, empty containers, used gloves, and cleaning materials, must be disposed of as chemical waste.
-
Collect all waste in clearly labeled, sealed containers.[4]
-
Never dispose of peptides or contaminated materials in the regular trash or down the drain.[2][4]
-
Adhere strictly to your institution's and local authority's guidelines for chemical waste disposal.[2][3]
By integrating these principles of risk assessment, engineering controls, and proper PPE usage into your daily workflow, you build a resilient safety culture that protects both the researcher and the research.
References
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Boc-Ala(2-thienyl)-OH Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Boc-β-HAla-OH Safety Data Sheet. Retrieved from [Link]
-
Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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NCBioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube. Retrieved from [Link]
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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- 4. biovera.com.au [biovera.com.au]
- 5. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 6. youtube.com [youtube.com]
- 7. BOC-ALA-ALA-OH - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
